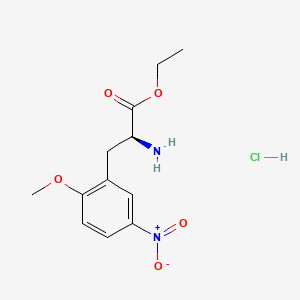

Omapatrilat metabolite M1-a

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

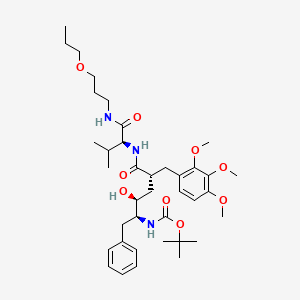

Omapatrilat metabolite M1-a is a derivative of omapatrilat, a potent vasopeptidase inhibitor. Omapatrilat is known for its dual inhibition of angiotensin-converting enzyme and neutral endopeptidase, making it a significant compound in the treatment of hypertension and congestive heart failure . The metabolite M1-a is one of the primary metabolites formed during the metabolism of omapatrilat in the human body .

Preparation Methods

The synthesis of omapatrilat metabolite M1-a involves the metabolic transformation of omapatrilat in the human body. Omapatrilat undergoes extensive metabolism, resulting in several metabolites, including M1-a . The preparation methods for omapatrilat itself involve complex organic synthesis techniques, including the formation of sulfhydryl-containing compounds . Industrial production methods for omapatrilat involve large-scale organic synthesis and purification processes to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Omapatrilat metabolite M1-a undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include dithiothreitol for reduction and methyl acrylate for stabilization . Major products formed from these reactions include S-methyl omapatrilat and its acyl glucuronide . The metabolite M1-a is also known to form reversible disulfide bonds with proteins .

Scientific Research Applications

Omapatrilat metabolite M1-a has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the metabolic pathways and transformation of vasopeptidase inhibitors . In biology, it helps in understanding the interactions between metabolites and proteins, especially in the context of reversible disulfide bond formation . In medicine, it is crucial for studying the pharmacokinetics and pharmacodynamics of omapatrilat and its metabolites, aiding in the development of effective treatments for hypertension and heart failure .

Mechanism of Action

The mechanism of action of omapatrilat metabolite M1-a involves its interaction with angiotensin-converting enzyme and neutral endopeptidase . By inhibiting these enzymes, the metabolite helps in reducing blood pressure by promoting vasodilation and reducing preload and ventricular remodeling . The molecular targets involved include neprilysin and angiotensin-converting enzyme, which are crucial for the metabolism of vasoactive peptides .

Comparison with Similar Compounds

Omapatrilat metabolite M1-a can be compared with other similar compounds such as gemopatrilat and cilazapril . These compounds also inhibit angiotensin-converting enzyme but differ in their additional targets and metabolic pathways . Omapatrilat’s dual inhibition of angiotensin-converting enzyme and neutral endopeptidase makes it unique among these compounds . The presence of sulfhydryl groups in omapatrilat and its metabolites also distinguishes it from other similar compounds .

Properties

CAS No. |

508181-77-9 |

|---|---|

Molecular Formula |

C10H16N2O3S |

Molecular Weight |

244.31 g/mol |

IUPAC Name |

(4S,7S,10aS)-4-amino-5-oxo-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid |

InChI |

InChI=1S/C10H16N2O3S/c11-6-4-5-16-8-3-1-2-7(10(14)15)12(8)9(6)13/h6-8H,1-5,11H2,(H,14,15)/t6-,7-,8-/m0/s1 |

InChI Key |

MBCSFOJJEQRYIM-FXQIFTODSA-N |

Isomeric SMILES |

C1C[C@H](N2[C@H](C1)SCC[C@@H](C2=O)N)C(=O)O |

Canonical SMILES |

C1CC(N2C(C1)SCCC(C2=O)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)

![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)